4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
4-methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2.2ClH/c1-13-8-16(22-11-14-4-2-6-18-9-14)21-17(20-13)23-12-15-5-3-7-19-10-15;;/h8,14-15,18-19H,2-7,9-12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXJOOZUUYSASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2CCCNC2)OCC3CCCNC3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride typically involves the reaction of 4-methyl-2,6-dichloropyrimidine with piperidin-3-ylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the pyrimidine ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
The compound is classified with several hazard statements indicating potential health risks such as toxicity if ingested (H302), skin irritation (H315), and eye irritation (H319) .
Pharmaceutical Development
This compound has been investigated for its role as a potential therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. A study focused on modifying the piperidine moiety to enhance the bioactivity of similar pyrimidine derivatives demonstrated significant cytotoxic effects against cancer cell lines .
Neurological Research
Given its piperidine structure, this compound is also being explored for its neuroprotective properties. Compounds with similar structures have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems.
Case Study: Neuroprotection
A study published in a pharmacological journal reported that pyrimidine derivatives can inhibit neuroinflammation, which is crucial in the context of diseases like Alzheimer's . The specific mechanisms involved include the modulation of inflammatory cytokines and neuronal survival pathways.
Synthesis of Functionalized Materials
The compound serves as a building block for synthesizing functionalized polymers and materials used in drug delivery systems. Its ability to form stable linkages with other chemical entities makes it valuable in creating advanced therapeutic formulations.
Data Table: Synthesis Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Polymerization | Formation of poly(pyrimidine) derivatives | 85 |
| Functionalization | Attachment to PEG for enhanced solubility | 90 |
| Cross-linking | Creating hydrogels for controlled release systems | 80 |
Antimicrobial Applications
Recent studies have suggested that pyrimidine derivatives possess antimicrobial properties. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study: Antimicrobial Efficacy
A comparative study evaluated various pyrimidine derivatives against common bacterial strains, revealing that certain modifications led to enhanced activity against resistant strains . The results indicate the potential for developing new antimicrobial agents from this chemical class.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with other piperidine- and pyrimidine-based derivatives. Key analogs and their properties are summarized below:
Key Observations:
- Substituent Effects : The ethoxy group in CAS 1334488-49-1 reduces molecular weight and alters hydrophobicity compared to the bulkier piperidin-3-ylmethoxy groups in the target compound .
- Core Heterocycle : The pyrimidine core in the target compound distinguishes it from pyridine-based analogs (e.g., 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride), which may influence binding affinity in biological targets .
- Salt Forms: The dihydrochloride salt enhances aqueous solubility compared to free bases or mono-salts (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) .
Physicochemical Properties
Key Observations:
- The target compound’s well-documented solubility and stability protocols make it more suitable for controlled experimental conditions compared to analogs with incomplete data .
- Lack of solubility data for CAS 1334488-49-1 limits its utility in aqueous systems .
Key Observations:
Biological Activity
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride (CAS No. 1289388-29-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two piperidine moieties attached to a pyrimidine core. Research into its biological activity has revealed promising results in various therapeutic areas, including anticancer and anti-inflammatory effects.
- Molecular Formula : C17H30Cl2N4O2
- Molecular Weight : 393.35 g/mol
- Purity : 95%+
- SMILES : Cl.Cl.Cc1cc(OCC2CCCNC2)nc(OCC3CCCNC3)n1
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study demonstrated that similar pyrimidine compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were notably low, indicating high potency in inhibiting cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methyl-Pyrimidine | MCF-7 | 0.09 |
| 4-Methyl-Pyrimidine | A549 | 0.03 |
| Other Pyrimidines | Colo-205 | 0.01 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures . This suggests a potential role in treating inflammatory diseases.
Neuroprotective Effects
Research into neuroprotective properties indicates that pyrimidine derivatives may exhibit activity against neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown inhibition of acetylcholinesterase (AChE), which is a target for Alzheimer's treatment .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable absorption characteristics. Studies indicate that it is a substrate for P-glycoprotein and may be involved in drug-drug interactions due to its inhibition of CYP2D6 and CYP3A4 enzymes .
Toxicity Studies
Toxicity assessments have shown that the compound does not exhibit acute toxicity at high doses in animal models, indicating a potentially safe profile for further development .
Case Studies
- Cytotoxicity Study : A study assessed the cytotoxic effects of various pyrimidines on different cancer cell lines. The results indicated that compounds structurally related to this compound had IC50 values ranging from nanomolar to micromolar concentrations, reflecting significant anticancer activity.
- Neuroprotective Study : In a screening of neuroprotective agents, derivatives similar to this compound were tested for their ability to inhibit AChE. Results showed promising activity with IC50 values indicating potential use in Alzheimer's therapy.
Q & A
Q. What are the key structural and synthetic considerations for 4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride?
The compound features a pyrimidine core substituted with piperidinylmethoxy groups and a methyl group, with dihydrochloride salt formation enhancing solubility. Synthetic optimization requires:
- Stepwise functionalization : Protecting groups may be needed to avoid side reactions during piperidine coupling to the pyrimidine ring.
- Purification : Column chromatography or recrystallization ensures >99% purity, critical for reproducibility in downstream assays .
- Safety protocols : Use inert atmospheres (e.g., nitrogen) during synthesis to prevent degradation, and adhere to GHS-compliant handling for hygroscopic or reactive intermediates .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Chromatographic validation : Use HPLC or UPLC with a C18 column and UV detection (λ = 260–280 nm) for specificity. Validate parameters per ICH guidelines:
- Linearity : R² ≥ 0.995 over 50–150% of expected concentration.
- Recovery : Spiked samples in biological fluids (e.g., plasma) should yield 85–115% recovery.
- Mass spectrometry : Confirm identity via HRMS (high-resolution MS) to distinguish from structural analogs .
Q. What are the recommended storage conditions to maintain chemical stability?
Q. How should researchers design initial toxicity screenings for this compound?
Q. What solvent systems are optimal for solubility and bioavailability studies?
- Aqueous solubility : Use phosphate-buffered saline (PBS, pH 7.4) with ≤1% DMSO for in vitro assays.
- Lipophilicity : Measure logP via shake-flask method to predict membrane permeability .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., kinases). Focus on piperidine flexibility and pyrimidine hydrogen-bonding motifs.
- MD simulations : Run 100-ns trajectories to assess binding stability and identify residues critical for affinity .
Q. What experimental strategies resolve contradictions between predicted and observed biological activity?
Q. How can reaction engineering improve scalability of the synthesis?
Q. What methodologies assess long-term stability under accelerated degradation conditions?
Q. How can mechanistic studies elucidate the compound’s mode of action in enzymatic inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
